Cas no 25893-50-9 (N-(2-Fluorophenyl)Cinnamamide)

N-(2-Fluorophenyl)Cinnamamide is a fluorinated cinnamamide derivative characterized by its incorporation of a 2-fluorophenyl group. This structural feature enhances its potential utility in pharmaceutical and agrochemical research, particularly in the development of bioactive compounds. The fluorine substituent may improve metabolic stability and binding affinity in target interactions. The compound exhibits moderate solubility in organic solvents, facilitating its use in synthetic applications. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in medicinal chemistry. Analytical methods such as HPLC and NMR confirm its high purity, ensuring reliability in research applications. This compound is suited for studies exploring structure-activity relationships in drug discovery.
N-(2-Fluorophenyl)Cinnamamide structure
N-(2-Fluorophenyl)Cinnamamide structure
Product Name:N-(2-Fluorophenyl)Cinnamamide
CAS No:25893-50-9
MF:C15H12FNO
MW:241.260287284851
MDL:MFCD02217325
CID:262153
Update Time:2025-10-10

N-(2-Fluorophenyl)Cinnamamide Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide,N-(2-fluorophenyl)-3-phenyl-
    • N-(2-Fluorophenyl)cinnamamide
    • [2-(carbamoyloxymethyl)-2-methylpentyl] N-(furan-2-yl)carbamate
    • 1,3-Propanediol, 2-methyl-2-propyl-, carbamate, 2-furylcarbamate
    • 2-[(carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate
    • 2-Methyl-2-propyl-1,3-propanediol carbamate 2-furylcarbamate
    • AC1L3KDS
    • AC1Q62S8
    • AR-1D6117
    • CTK8D6460
    • LS-120636
    • N-(2-fluorophenyl)-3-phenylacrylamide
    • (2E)-N-(2-fluorophenyl)-3-phenylprop-2-enamide
    • (2e)-n-(2-fluorophenyl)-3-phenylacrylamide
    • AK155863
    • NSC191382
    • (E)-N-(2-fluorophenyl)-3-phenylprop-2-enamide
    • STK201703
    • BDBM50429757
    • ST2407359
    • AX8290286
    • N-(2-Fluorophenyl)Cinnamamide
    • MDL: MFCD02217325
    • Inchi: 1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+
    • InChI Key: GFAVMCPSQILRPK-ZHACJKMWSA-N
    • SMILES: FC1C=CC=CC=1NC(/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 241.09036
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 297
  • XLogP3: 3
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • PSA: 29.1
  • LogP: 3.55060

N-(2-Fluorophenyl)Cinnamamide Security Information

N-(2-Fluorophenyl)Cinnamamide Pricemore >>

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abcr
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Additional information on N-(2-Fluorophenyl)Cinnamamide

Recent Advances in the Study of N-(2-Fluorophenyl)Cinnamamide (CAS: 25893-50-9): A Comprehensive Research Brief

N-(2-Fluorophenyl)Cinnamamide (CAS: 25893-50-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique fluorophenyl and cinnamamide moieties, has been the subject of multiple studies exploring its biological activity, pharmacokinetics, and synthetic pathways. The following brief provides an up-to-date synthesis of the latest research findings, methodologies, and implications for future drug development.

Recent studies have focused on the compound's role as a modulator of specific biological pathways, particularly those involving inflammation and cancer. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that N-(2-Fluorophenyl)Cinnamamide exhibits potent inhibitory effects on NF-κB signaling, a key pathway in inflammatory responses. The study utilized in vitro assays and molecular docking simulations to elucidate the binding affinity of the compound to relevant protein targets. These findings suggest its potential as a lead compound for developing anti-inflammatory agents.

In addition to its anti-inflammatory properties, N-(2-Fluorophenyl)Cinnamamide has shown promise in oncology research. A preclinical study conducted by researchers at the University of Tokyo revealed that the compound induces apoptosis in certain cancer cell lines, including breast and colorectal cancers. The mechanism of action appears to involve the disruption of mitochondrial membrane potential and activation of caspase-3. These results, published in *Cancer Research* in early 2024, highlight the compound's dual functionality as both an anti-inflammatory and anti-cancer agent.

The synthetic accessibility of N-(2-Fluorophenyl)Cinnamamide has also been a topic of investigation. A recent paper in *Organic Letters* detailed an optimized synthetic route using palladium-catalyzed cross-coupling reactions, which improved yield and scalability. This advancement is critical for facilitating large-scale production and further pharmacological evaluation. The study also explored structure-activity relationships (SAR) by synthesizing analogs, providing insights into the structural features essential for bioactivity.

Despite these promising developments, challenges remain in the clinical translation of N-(2-Fluorophenyl)Cinnamamide. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires formulation optimization to enhance its therapeutic efficacy. Researchers are currently investigating nano-carrier systems and prodrug strategies to address these limitations. Furthermore, toxicological assessments are underway to ensure safety profiles meet regulatory standards.

In conclusion, N-(2-Fluorophenyl)Cinnamamide (CAS: 25893-50-9) represents a versatile scaffold with significant potential in drug discovery. Its dual anti-inflammatory and anti-cancer activities, coupled with advances in synthetic methodologies, position it as a compelling candidate for further development. Future research should focus on overcoming pharmacokinetic hurdles and expanding the understanding of its mechanisms of action to unlock its full therapeutic potential.

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